molecular formula C14H9ClN2O2S2 B5565039 2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazole

2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazole

Cat. No. B5565039
M. Wt: 336.8 g/mol
InChI Key: ZSEHSQVUEAHDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazole is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the benzothiazole family of compounds, which are known for their diverse range of biological activities. In

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives have shown significant potential as anticancer agents. Research has demonstrated that various substitutions on the benzothiazole scaffold can modulate its antitumor property. A study synthesized new 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives and investigated their probable anticancer activity. These compounds exhibited cytotoxic activity against different cancer cell lines, indicating the therapeutic potential of benzothiazole derivatives in cancer treatment (Osmaniye et al., 2018).

Antimicrobial Activity

Benzothiazoles have been explored for their antimicrobial properties as well. A series of 2-[(substituted benzyl)thio]-5-(5nitro-2-furyl)-1,3,4-thiadiazoles synthesized and tested for in vitro anti-Helicobacter pylori activity showed significant inhibitory activity against H. pylori. These findings suggest the potential of benzothiazole derivatives in treating infections caused by H. pylori, highlighting the versatility of benzothiazole compounds in medicinal chemistry (Mohammadhosseini et al., 2009).

Antiparasitic Properties

Benzothiazoles have also been evaluated for their antiparasitic properties. Research focused on the antiprotozoal properties of 6-nitro- and 6-amino-benzothiazoles against parasites such as Leishmania infantum and Trichomonas vaginalis revealed that the antiprotozoal properties greatly depend on the chemical structure of the substituent group. This study provided insights into the potential use of benzothiazoles as antiparasitic agents, contributing to the development of new treatments for parasitic infections (Delmas et al., 2002).

Green Chemistry Approaches

The synthesis of benzothiazole compounds has been aligned with green chemistry principles, emphasizing the importance of environmentally friendly and sustainable chemical processes. Advances in this area include the development of methods for synthesizing benzothiazoles from various starting materials, highlighting the role of benzothiazoles in promoting green chemistry initiatives (Gao et al., 2020).

properties

IUPAC Name

2-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2S2/c15-10-4-3-6-12(17(18)19)9(10)8-20-14-16-11-5-1-2-7-13(11)21-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEHSQVUEAHDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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